molecular formula C6H10O4 B166149 Ethylidene diacetate CAS No. 542-10-9

Ethylidene diacetate

Cat. No. B166149
CAS RN: 542-10-9
M. Wt: 146.14 g/mol
InChI Key: ACKALUBLCWJVNB-UHFFFAOYSA-N
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Patent
US04740637

Procedure details

Under a nitrogen atmosphere, the reaction mixture from above was decanted into a clean, dry flask, leaving the unreacted magnesium turnings in the first flask. This solution, which contains (2-methyl[1,1'-biphenyl]-3-yl)magnesium chloride, was heated to reflux, and 16.5 g (0.55 mole based on formaldehyde) of polyoxymethylene diacetate (avg. mol. wgt. approx. 50,000, available commercially from E.I. du Pont de Nemours & Co., Inc., Wilmington, Delaware under the trade name Delrin 500 acetal homopolymer resin), milled to about 80 mesh, was added with stirring over three hours. Refluxing was continued for four additional hours after which the reaction mixture was allowed to cool and stand overnight. The mixture was then heated to 53° C. and was poured into a mixture of 100 g of ice, 52 g of concentrated hydrochloric acid, and 200 g of a mixture containing 95% n-octane and 5% toluene (wt/wt). This mixture was filtered and the organic phase separated. The organic solvents were distilled off, boiling range 65°-93° C. During a four hour period the solution was cooled with stirring to approximately 5° C. and was then filtered. The filter cake was washed with 100 mL of cold n-octane and air-dried for 0.5 hour. The filter cake was broken up and dried under a vacuum at 55° C. for four hours, yielding 78.9 g of (2-methyl[1,1'-biphenyl]-3-yl)methanol (89.9% purity), a yield of 70.8% of theory.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
100 g
Type
reactant
Reaction Step Three
Quantity
52 g
Type
reactant
Reaction Step Three
[Compound]
Name
mixture
Quantity
200 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:7]([Mg]Cl)=[CH:6][CH:5]=[CH:4][C:3]=1[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1.C[CH:17](OC(C)=O)[O:18]C(C)=O.Cl.CCCCCCCC>C1(C)C=CC=CC=1>[CH3:1][C:2]1[C:7]([CH2:17][OH:18])=[CH:6][CH:5]=[CH:4][C:3]=1[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C(C=CC=C1[Mg]Cl)C1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(OC(=O)C)OC(=O)C
Step Three
Name
ice
Quantity
100 g
Type
reactant
Smiles
Name
Quantity
52 g
Type
reactant
Smiles
Cl
Name
mixture
Quantity
200 g
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCCCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
53 °C
Stirring
Type
CUSTOM
Details
with stirring over three hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Under a nitrogen atmosphere, the reaction mixture from above was decanted into a clean,
CUSTOM
Type
CUSTOM
Details
dry flask
CUSTOM
Type
CUSTOM
Details
leaving the unreacted magnesium turnings in the first flask
TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
Refluxing
TEMPERATURE
Type
TEMPERATURE
Details
to cool
WAIT
Type
WAIT
Details
stand overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
This mixture was filtered
CUSTOM
Type
CUSTOM
Details
the organic phase separated
DISTILLATION
Type
DISTILLATION
Details
The organic solvents were distilled off
TEMPERATURE
Type
TEMPERATURE
Details
During a four hour period the solution was cooled
Duration
4 h
STIRRING
Type
STIRRING
Details
with stirring to approximately 5° C.
FILTRATION
Type
FILTRATION
Details
was then filtered
WASH
Type
WASH
Details
The filter cake was washed with 100 mL of cold n-octane
CUSTOM
Type
CUSTOM
Details
air-dried for 0.5 hour
Duration
0.5 h
CUSTOM
Type
CUSTOM
Details
dried under a vacuum at 55° C. for four hours
Duration
4 h

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
CC1=C(C=CC=C1CO)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 78.9 g
YIELD: PERCENTYIELD 89.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.